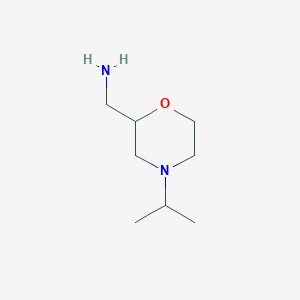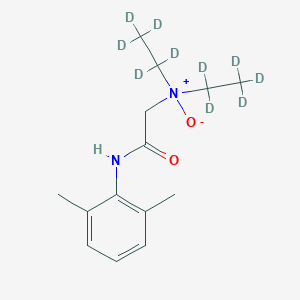
Lidocaine-d10 N-Oxide
Overview
Description
Lidocaine-d10 N-Oxide is a deuterium-labeled derivative of lidocaine, a well-known local anesthetic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lidocaine. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine-d10 N-Oxide typically involves the deuteration of lidocaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom in the lidocaine molecule to an N-oxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Lidocaine-d10 N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for the formation of this compound.
Reduction: Can be reduced back to its parent compound, lidocaine-d10.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Lidocaine-d10.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lidocaine-d10 N-Oxide is extensively used in scientific research for:
Pharmacokinetic Studies: Helps in understanding the absorption, distribution, metabolism, and excretion of lidocaine.
Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of lidocaine.
Biological Research: Investigates the effects of lidocaine on cellular processes, including its impact on sodium channels and signaling pathways.
Medical Research: Explores potential therapeutic applications and side effects of lidocaine and its derivatives.
Industrial Applications: Used in the development of new anesthetic formulations and drug delivery systems.
Mechanism of Action
Lidocaine-d10 N-Oxide exerts its effects primarily through the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to local anesthesia. The compound also affects various signaling pathways, including the MEK/ERK and NF-κB pathways, which are involved in cell growth, migration, and invasion.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: The parent compound, widely used as a local anesthetic.
Prilocaine: Another amide-type local anesthetic with similar properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Uniqueness
Lidocaine-d10 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where detailed analysis of lidocaine’s behavior in biological systems is required.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461335 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-10-4 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





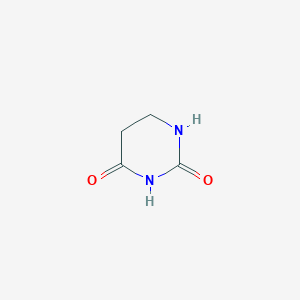
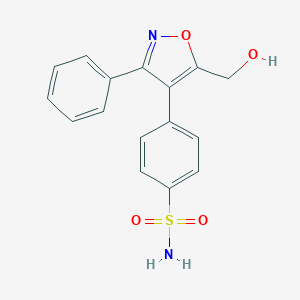
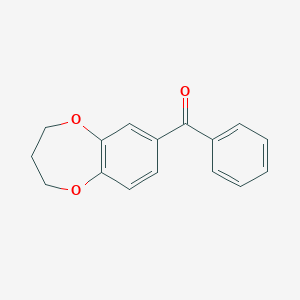

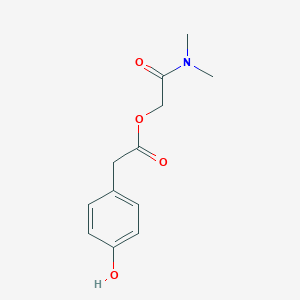

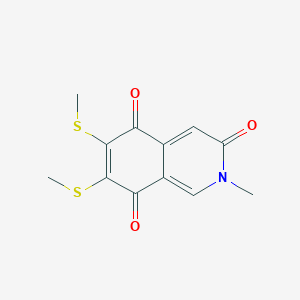
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

